[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid
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Overview
Description
Mechanism of Action
Mode of Action
Based on its structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, altering cellular processes, or modulating biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is also unknown .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Preparation Methods
The synthesis of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid involves several steps. One common method includes the reaction of cyclopropylamine with phenylglyoxal to form an intermediate, which is then reacted with glycine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Chemical Reactions Analysis
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide to form corresponding oxazoles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid can be compared with similar compounds such as:
[2-(Cyclopropylamino)-2-oxoethylamino]-propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
[2-(Cyclopropylamino)-2-oxoethylamino]-butanoic acid: This compound has a butanoic acid group, providing different chemical properties and reactivity.
The uniqueness of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOYOCAEXUABRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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